

Application Notes and Protocols for the Spectral Analysis of 2,4-Dimethylanisole

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Compound of Interest

Compound Name: 2,4-Dimethylanisole

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Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of organic chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. This document provides a comprehensive guide to the ^1H and ^{13}C NMR spectral analysis of **2,4-dimethylanisole**, a common building block in organic synthesis. The data and protocols presented herein are intended to serve as a practical resource for researchers in academia and the pharmaceutical industry.

Chemical Structure

2,4-Dimethylanisole, also known as 1-methoxy-2,4-dimethylbenzene, possesses a molecular formula of $\text{C}_9\text{H}_{12}\text{O}$ and a molecular weight of 136.19 g/mol. Its structure consists of a benzene ring substituted with a methoxy group at position 1, and two methyl groups at positions 2 and 4.

^1H and ^{13}C NMR Spectral Data

The following tables summarize the proton (^1H) and carbon-13 (^{13}C) NMR spectral data for **2,4-dimethylanisole**, recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as the internal standard.

Table 1: ¹H NMR Spectral Data of **2,4-Dimethylanisole**

Signal Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
H-6	6.99	d	8.2	1H
H-5	6.92	dd	8.2, 2.4	1H
H-3	6.67	d	2.4	1H
OCH ₃	3.80	s	-	3H
Ar-CH ₃ (C4)	2.32	s	-	3H
Ar-CH ₃ (C2)	2.18	s	-	3H

Table 2: ¹³C NMR Spectral Data of **2,4-Dimethylanisole**

Signal Assignment	Chemical Shift (δ) ppm
C-1	155.9
C-4	132.8
C-5	130.8
C-2	126.9
C-6	120.9
C-3	111.9
OCH ₃	55.2
Ar-CH ₃ (C4)	20.8
Ar-CH ₃ (C2)	16.1

Experimental Protocols

Protocol 1: Sample Preparation for ^1H and ^{13}C NMR Spectroscopy

1. Materials:

- **2,4-Dimethylanisole** (5-10 mg for ^1H NMR; 20-50 mg for ^{13}C NMR)
- Deuterated chloroform (CDCl_3)
- Tetramethylsilane (TMS) internal standard
- 5 mm NMR tubes
- Pasteur pipette
- Small vial

2. Procedure:

- Weigh the appropriate amount of **2,4-dimethylanisole** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of CDCl_3 to the vial.
- Add a small drop of TMS to the solvent.
- Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
- Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
- Cap the NMR tube securely.

Protocol 2: NMR Data Acquisition

1. Instrument:

- A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).

2. ^1H NMR Acquisition Parameters (Typical):

- Pulse Program: Standard single-pulse experiment (e.g., zg30)
- Solvent: CDCl_3
- Temperature: 298 K
- Number of Scans: 8-16
- Relaxation Delay (d1): 1-2 seconds
- Acquisition Time (aq): 3-4 seconds
- Spectral Width (sw): 16 ppm

- Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (approx. 5-6 ppm)

3. ^{13}C NMR Acquisition Parameters (Typical):

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
- Solvent: CDCl_3
- Temperature: 298 K
- Number of Scans: 128-1024 (or more, depending on sample concentration)
- Relaxation Delay (d1): 2-5 seconds
- Acquisition Time (aq): 1-2 seconds
- Spectral Width (sw): 240 ppm
- Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (approx. 100-120 ppm)

4. Data Processing:

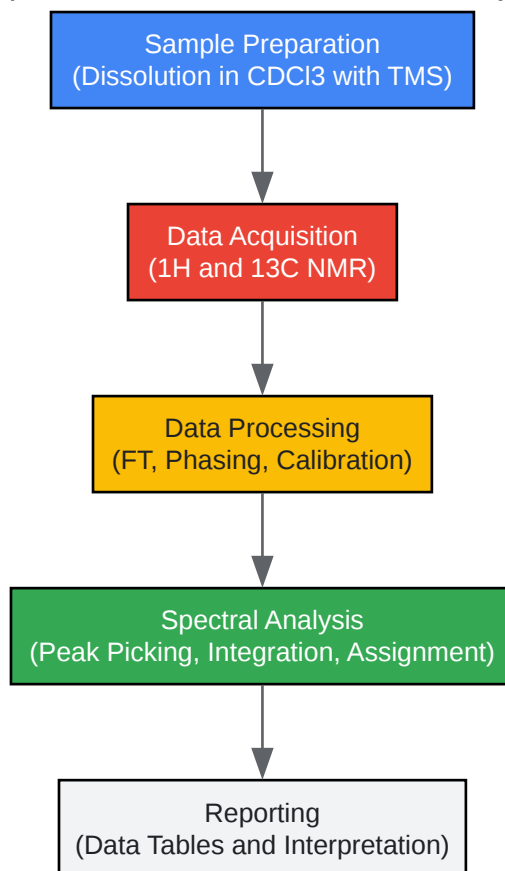
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals in the ^1H NMR spectrum.
- Pick the peaks and assign the chemical shifts for both ^1H and ^{13}C spectra.

Visualizations

The following diagrams illustrate the structure and NMR assignments of **2,4-dimethylanisole** and the general workflow for its NMR analysis.

Caption: Structure and NMR signal assignments for **2,4-Dimethylanisole**.

Experimental Workflow for NMR Analysis



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Caption: General experimental workflow for NMR analysis.

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